molecular formula C18H17NO4S B2707963 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenoxyacetamide CAS No. 2034343-96-7

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenoxyacetamide

Cat. No. B2707963
CAS RN: 2034343-96-7
M. Wt: 343.4
InChI Key: BUEPAAMLCWAHPR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenoxyacetamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. It has been found to have potential therapeutic applications in the treatment of various diseases such as hypertension, cancer, and inflammation.

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives with conjugated linkers, including furan and thiophene, have been utilized in dye-sensitized solar cells. A study demonstrated that these compounds, specifically with furan as a conjugated linker, showed improved solar energy-to-electricity conversion efficiency. This suggests the potential of furan and thiophene moieties, components of the compound , in enhancing the performance of photovoltaic devices (Se Hun Kim et al., 2011).

Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a structural relative, serves as an intermediate in the synthesis of antimalarial drugs. Its chemoselective monoacetylation, a key step in the synthesis process, highlights the importance of acetamide derivatives in pharmaceutical manufacturing, potentially including the compound of interest (Deepali B Magadum & G. Yadav, 2018).

Synthesis of γ-Hydroxybutenolides

Photooxygenation of 2-thiophenyl-substituted furans has been explored for the synthesis of γ-hydroxybutenolides. This process involves transformations relevant to the structural motifs found in the compound, underscoring the synthetic utility of thiophene and furan in organic chemistry (Vasiliki Kotzabasaki et al., 2016).

Biobased Polyesters

The use of 2,5-bis(hydroxymethyl)furan, a building block for biobased polyesters, demonstrates the potential of furan derivatives in creating environmentally friendly materials. This indicates the utility of furan components in sustainable material science (Yi Jiang et al., 2014).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-15(17-7-6-16(23-17)13-8-9-24-12-13)10-19-18(21)11-22-14-4-2-1-3-5-14/h1-9,12,15,20H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPAAMLCWAHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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